H-D-Phe-Pip-Arg-pNA dihydrochloride H-D-Phe-Pip-Arg-pNA dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020423
InChI: InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1
SMILES:
Molecular Formula: C27H38Cl2N8O5
Molecular Weight: 625.5 g/mol

H-D-Phe-Pip-Arg-pNA dihydrochloride

CAS No.:

Cat. No.: VC16020423

Molecular Formula: C27H38Cl2N8O5

Molecular Weight: 625.5 g/mol

* For research use only. Not for human or veterinary use.

H-D-Phe-Pip-Arg-pNA dihydrochloride -

Specification

Molecular Formula C27H38Cl2N8O5
Molecular Weight 625.5 g/mol
IUPAC Name (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1
Standard InChI Key NSXSTEARZJTALV-ROJHRYAJSA-N
Isomeric SMILES C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl
Canonical SMILES C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

H-D-Phe-Pip-Arg-pNA dihydrochloride (CAS 160192-34-7) is a tripeptide derivative with the molecular formula C₂₇H₃₇Cl₂N₈O₅ and a molecular weight of 589.09 g/mol . The IUPAC name delineates its stereochemistry:
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide dihydrochloride . The SMILES string (O=C([C@H](N)CC1=CC=CC=C1)N2[C@H](C(N[C@@H](CCCNC(N)=N)C(NC3=CC=C([N+]([O-])=O)C=C3)=O)=O)CCCC2.[H]Cl) highlights critical structural motifs:

  • A D-phenylalanine residue linked to a piperidine-2-carboxylic acid (Pip) moiety.

  • An arginine group conjugated to p-nitroaniline (pNA), the chromogenic reporter .

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS Number160192-34-7
Molecular FormulaC₂₇H₃₇Cl₂N₈O₅
Molecular Weight589.09 g/mol
SynonymsS-2238 hydrochloride, H-D-Phe-Pip-Arg-pNA·2HCl
Storage Conditions-20°C (freezer)

Synthesis and Stereochemical Considerations

The compound is synthesized via solid-phase peptide synthesis (SPPS), incorporating D-configuration phenylalanine to resist enzymatic degradation and enhance thrombin specificity . The piperidine ring (Pip) replaces proline in analogous substrates, optimizing binding to thrombin’s active site . The pNA group, attached to the C-terminal arginine, remains non-fluorescent until cleaved by thrombin, releasing a yellow chromophore detectable at 405 nm .

Mechanism of Action in Thrombin Assays

Thrombin hydrolyzes the amide bond between arginine and pNA, yielding a quantifiable colorimetric signal proportional to enzyme activity . The reaction proceeds as:

H-D-Phe-Pip-Arg-pNA+H2OThrombinH-D-Phe-Pip-Arg-OH+pNA\text{H-D-Phe-Pip-Arg-pNA} + \text{H}_2\text{O} \xrightarrow{\text{Thrombin}} \text{H-D-Phe-Pip-Arg-OH} + \text{pNA}

Key Features:

  • Specificity: Minimal cross-reactivity with factor Xa or trypsin-like enzymes .

  • Sensitivity: Linear response within thrombin concentrations of 0.1–10 nM .

  • pH Optimum: 8.4, achieved using Tris-HCl buffers .

Applications in Coagulation Diagnostics

Antithrombin-III (AT-III) Assays

AT-III inhibits thrombin in a heparin-dependent manner. S-2238-based assays measure residual thrombin activity post-heparin incubation, quantifying AT-III levels with ≤5% inter-assay variability . This method surpasses immunoelectrophoresis in speed and precision, aiding in diagnosing hereditary AT-III deficiencies .

Thrombin Generation Kinetics

Modified kinetic assays (e.g., Zrari et al., 2021) utilize S-2238 to monitor thrombin generation in platelet-rich plasma (PRP) or platelet-poor plasma (PPP) . Parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) are derived to assess hypercoagulable states or anticoagulant efficacy .

Table 2: Optimized Assay Conditions (Zrari et al., 2021)

ParameterOptimal Value
Substrate (S2238)0.5 mM
CaCl₂16.7 mM
Tissue Factor1 pM
Assay Duration60 minutes
Detection Wavelength405 nm

Physicochemical Properties and Stability

  • Solubility: ≥10 mg/mL in water or Tris buffer (pH 8.4) .

  • Storage: Stable for ≥2 years at -20°C; avoid freeze-thaw cycles .

  • Purity: >98% by HPLC, with principal impurities being des-pNA and oxidized arginine derivatives .

Recent Methodological Advancements

Zrari’s 2021 optimization reduced assay time from 120 to 60 minutes by adjusting CaCl₂ and tissue factor concentrations, enhancing suitability for high-throughput clinical labs . Integration with automated analyzers (e.g., Stago STA-R Evolution) has improved reproducibility, with CVs <3% for ETP measurements .

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